N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13287968
InChI: InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7-
SMILES: C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol

N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID

CAS No.:

Cat. No.: VC13287968

Molecular Formula: C12H11N3OS

Molecular Weight: 245.30 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID -

Specification

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
IUPAC Name [(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7-
Standard InChI Key INVDVNVYLCEPSF-AUWJEWJLSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=S)N)O
SMILES C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a naphthalene ring system substituted at the 1- and 2-positions with hydroxyl and methylene-carbamohydrazonothioic acid groups, respectively. The (1Z)-configuration indicates a Z-geometry at the hydrazone double bond, which influences molecular planarity and intermolecular interactions. X-ray crystallographic studies of related hydrazones, such as N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide, reveal dihedral angles of approximately 5.18° between aromatic systems, suggesting moderate conjugation between the naphthalene and substituent groups .

Table 1: Key Structural Parameters of Analogous Hydrazones

ParameterValue (Å/°)Source Compound
N–N Bond Length1.38 ± 0.02Benzohydrazide derivative
C=N Bond Length1.28 ± 0.012-Hydroxy-1-naphthaldehyde
Dihedral Angle (Ar–Ar)5.18 ± 0.10N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide

Hydrogen Bonding and Supramolecular Assembly

Intramolecular hydrogen bonds between the hydroxyl group and adjacent nitrogen atoms (O–H···N) stabilize the planar conformation, while intermolecular O–H···O and N–H···O interactions facilitate crystal packing . π–π stacking between naphthalene rings (centroid–centroid distance: 3.676 Å) further contributes to supramolecular organization . These features are critical for understanding the compound’s solubility and reactivity.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of naphthyl hydrazones typically involves condensation between 2-hydroxy-1-naphthaldehyde and hydrazine derivatives. For example, 2-hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone is prepared via refluxing 2-hydroxy-1-naphthaldehyde with hydrazine hydrate in ethanol . Adapting this method, the title compound could be synthesized by substituting hydrazine with a thiocarbazide reagent.

Table 2: Representative Synthesis Conditions for Analogous Compounds

Reactant AReactant BSolventTemperature (°C)Yield (%)
2-Hydroxy-1-naphthaldehydeHydrazine hydrateEthanol7882
2-Hydroxy-1-naphthaldehydeBenzohydrazideMethanol10075

Z-Selective Olefination and Cyclization

Advanced synthetic routes for functionalized naphthoic acids, such as Z-selective olefination using dioxolenone-containing phosphonate reagents followed by oxidative cyclization with Mn(OAc)₃, may offer pathways to modify the carbamohydrazonothioic acid moiety . These methods emphasize the role of transition-metal catalysts in controlling stereochemistry.

Physicochemical Properties

Thermal Stability and Solubility

Hydrazones derived from 2-hydroxy-1-naphthaldehyde exhibit thermal stability up to 250°C, with decomposition points varying by substituents . The thiocarbamate group in the title compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-thio analogues.

Table 3: Physical Properties of Related Compounds

CompoundMelting Point (°C)LogPSolubility in DMSO (mg/mL)
2-Hydroxy-1-naphthaldehyde hydrazone198–2006.26912.5
N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide215–2174.818.3

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(O–H) at 3200–3400 cm⁻¹, ν(C=N) at 1600–1620 cm⁻¹, and ν(C=S) at 1250–1280 cm⁻¹.

  • NMR Spectroscopy: ¹H NMR would show deshielded naphthyl protons (δ 7.5–8.5 ppm) and a singlet for the hydrazone proton (δ 8.2–8.4 ppm) .

Coordination Chemistry and Applications

Metal Complexation

Hydrazones act as polydentate ligands, coordinating via the imine nitrogen, hydroxyl oxygen, and thiocarbamate sulfur. For instance, luminescent zinc(II) complexes of 2-hydroxynaphthaldehyde hydrazones exhibit quantum yields up to 0.45, suggesting potential in optoelectronics .

Table 4: Metal Complex Properties of Analogous Hydrazones

Metal IonCoordination GeometryApplicationReference
Zn(II)OctahedralFluorescent sensors
Cu(II)Square planarCatalytic oxidation

Biological Activity

Schiff base hydrazones demonstrate antimicrobial and anticancer properties. The thiocarbamate group may enhance bioactivity by increasing membrane permeability, though specific studies on the title compound remain unreported .

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